molecular formula C16H12BrN3OS B2716942 N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide CAS No. 1390945-02-4

N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide

Cat. No. B2716942
CAS RN: 1390945-02-4
M. Wt: 374.26
InChI Key: DPRFEMPHYDSUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BCTC, and it is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

The compound N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide, due to its structural complexity, is involved in various synthetic pathways leading to the formation of heterocyclic compounds. Research has shown that similar compounds are crucial intermediates in the synthesis of thiazoles, a class of heterocyclic compounds, through copper-catalyzed intramolecular cyclization processes. Such synthetic routes have been explored to yield a variety of N-benzothiazol-2-yl-amides under mild conditions, demonstrating good to excellent yields (Wang et al., 2008). Additionally, the molecule's framework has been manipulated to create derivatives with potential anti-inflammatory properties, highlighting its versatility in synthesizing bioactive molecules (Thabet et al., 2011).

Application in Medicinal Chemistry

Compounds bearing a resemblance to N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide have shown significant biological activities, including inhibition of enzymes involved in disease processes. Specifically, derivatives have been studied for their inhibitory effects on dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, demonstrating potential as immunosuppressive agents (Knecht & Löffler, 1998). This enzyme is crucial for DNA synthesis and cell proliferation, making it a target for drug development in various diseases, including cancer and autoimmune disorders.

Chemoselective Cyclization Processes

The structural moiety of N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide facilitates chemoselective cyclization processes. Studies have documented the utility of similar compounds in one-step chemoselective thionation-cyclization of functionalized enamides to yield thiazoles. This method, mediated by reagents like Lawesson's reagent, underscores the compound's potential in creating structurally diverse and functionalized heterocycles, which are valuable in pharmaceutical chemistry (Kumar et al., 2013).

Antimicrobial and Anticancer Properties

The research into compounds structurally related to N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide has extended into evaluating their antimicrobial and anticancer activities. Certain derivatives have been synthesized with the intention of exploring their biological efficacy. Preliminary studies suggest that these compounds exhibit a range of activities against various bacterial and fungal strains, as well as demonstrating potential anticancer properties against several cancer cell lines. This highlights the compound's role as a precursor in developing new therapeutic agents (Gad-Elkareem et al., 2011).

properties

IUPAC Name

N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-3-1-2-4-14(13)20-15(21)11(8-18)7-12-9-22-16(19-12)10-5-6-10/h1-4,7,9-10H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRFEMPHYDSUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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